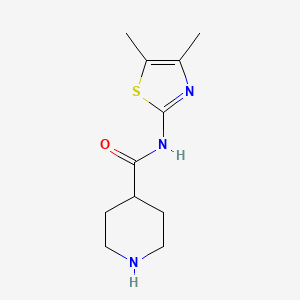

N-(dimethyl-1,3-thiazol-2-yl)piperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(dimethyl-1,3-thiazol-2-yl)piperidine-4-carboxamide is a heterocyclic compound that contains both a thiazole ring and a piperidine ring. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties . The presence of the piperidine ring further enhances its pharmacological potential, making it a compound of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(dimethyl-1,3-thiazol-2-yl)piperidine-4-carboxamide typically involves the coupling of a thiazole derivative with a piperidine derivative. One common method is the amide coupling reaction, which can be achieved using reagents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) in the presence of N,N-diisopropylethylamine (DIEA) in dichloroethane (DCE) .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar amide coupling reactions, optimized for higher yields and purity. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(dimethyl-1,3-thiazol-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the thiazole ring or the piperidine ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and piperidine rings.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Halogenating agents, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or piperidine rings.

Scientific Research Applications

N-(dimethyl-1,3-thiazol-2-yl)piperidine-4-carboxamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential antimicrobial, antifungal, and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(dimethyl-1,3-thiazol-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth or cancer cell proliferation . The piperidine ring can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These compounds also contain a thiazole ring and a piperidine ring, but with different substituents and structural features.

Benzothiazole derivatives: These compounds share the thiazole ring but may have different biological activities and applications.

Uniqueness

N-(dimethyl-1,3-thiazol-2-yl)piperidine-4-carboxamide is unique due to its specific combination of the thiazole and piperidine rings, which confer distinct pharmacological properties. Its ability to undergo various chemical reactions and its wide range of scientific research applications further highlight its uniqueness.

Biological Activity

N-(dimethyl-1,3-thiazol-2-yl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications, supported by data tables and case studies.

Synthesis of this compound

The synthesis typically involves multi-step organic reactions. Key steps include:

- Formation of the Piperidine Ring : The initial step involves the synthesis of piperidine derivatives through cyclization reactions.

- Thiazole Integration : The thiazole moiety is introduced via the reaction of a thioamide with suitable halogenated intermediates under basic conditions.

- Carboxamide Formation : The final product is obtained by acylation of the piperidine nitrogen with a carboxylic acid derivative.

The overall reaction can be summarized as follows:

Anticancer Activity

This compound has shown promising anticancer activity across various cell lines. For instance, in studies involving human colon cancer cell lines (HCT116), compounds with similar thiazole structures exhibited IC50 values ranging from 3 to 8 μM, indicating significant growth inhibition .

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Thiazole Derivative A | HCT116 | 4 | Induces apoptosis |

| Thiazole Derivative B | A549 (Lung) | 5 | Inhibits cell proliferation |

| This compound | Jurkat | <10 | Bcl-2 inhibition |

Antimicrobial Activity

Thiazole derivatives have been reported to exhibit antimicrobial properties against various pathogens. For example, compounds structurally related to N-(dimethyl-1,3-thiazol-2-yl)piperidine showed activity against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) ranging from 3.92 to 4.23 mM .

Structure-Activity Relationship (SAR)

The biological activity of thiazole-containing compounds is often influenced by their structural features. Key findings include:

- Electron-Donating Groups : The presence of methoxy groups on the phenyl ring enhances anticancer activity by increasing electron density .

- Substituents on Thiazole : Methyl substitutions at specific positions on the thiazole ring have been correlated with improved potency against cancer cell lines .

- Piperidine Modifications : Variations in the piperidine structure can lead to changes in receptor binding affinity and selectivity.

Case Studies

Several studies have investigated the biological activities of thiazole derivatives:

- Evren et al. (2019) synthesized novel thioacetamides derived from thiazoles and tested them against A549 cells, reporting strong selectivity with IC50 values indicating potential as anticancer agents .

- Fluorescence-Aided Studies demonstrated that certain thiazole derivatives could induce apoptosis without causing cell cycle arrest, highlighting their potential as targeted cancer therapies .

Properties

Molecular Formula |

C11H17N3OS |

|---|---|

Molecular Weight |

239.34 g/mol |

IUPAC Name |

N-(4,5-dimethyl-1,3-thiazol-2-yl)piperidine-4-carboxamide |

InChI |

InChI=1S/C11H17N3OS/c1-7-8(2)16-11(13-7)14-10(15)9-3-5-12-6-4-9/h9,12H,3-6H2,1-2H3,(H,13,14,15) |

InChI Key |

OWOQDJPLSXXRDV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C2CCNCC2)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.